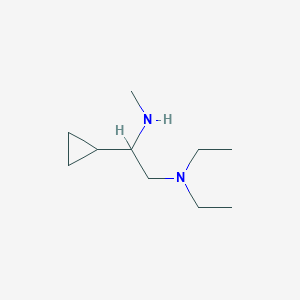

1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine

Description

1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine (CAS: 1021425-36-4) is an aliphatic diamine derivative featuring a cyclopropyl group at the N1 position, a methyl group at the N1 center, and diethyl substituents at the N2 positions. Its molecular formula is C9H21N2, with a molecular weight of 157.3 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its structural versatility in drug design .

Propriétés

IUPAC Name |

1-cyclopropyl-N',N'-diethyl-N-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-4-12(5-2)8-10(11-3)9-6-7-9/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPVXGDCCDBKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C1CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of diamines, which are known for their diverse pharmacological properties, including but not limited to anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The molecular structure of 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine can be represented as follows:

- IUPAC Name : 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine

- CAS Number : 1341066-00-9

- Molecular Formula : C₁₁H₁₈N₄

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can modulate enzyme activity and receptor functions due to the presence of amine groups, which can participate in hydrogen bonding and ionic interactions with biomolecules.

Pharmacological Properties

The following table summarizes the key pharmacological properties associated with 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine based on available research:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacterial strains. |

| Anti-inflammatory | Demonstrated potential in reducing inflammation markers in vitro. |

| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines in preliminary studies. |

| Neuroprotective | Potential neuroprotective effects observed in cell culture models. |

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various diamines, including 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine. Results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

In vitro assays demonstrated that 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Research conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and applications of 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine with related diamines:

Key Differences and Research Findings

Steric and Electronic Effects :

- The cyclopropyl group in the target compound introduces significant steric hindrance compared to linear alkyl substituents (e.g., ethyl or methyl in N1,N2-Diethylethane-1,2-diamine). This can reduce rotational freedom and enhance rigidity, which is advantageous in drug design for improving target binding .

- Diethyl groups at N2 provide moderate electron-donating effects, contrasting with the electron-withdrawing pyridyl group in N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine .

Corrosion Inhibition Potential: While N-Methylethylenediamine (CAS: 109-81-9) has been studied for corrosion inhibition via DFT and experimental methods , the target compound’s cyclopropyl group may alter its adsorption behavior on metal surfaces. Linear amines (e.g., DETA, TETA) with multiple amino groups show higher inhibition efficiency due to stronger chelation .

Synthetic Accessibility :

- The synthesis of cyclopropyl-containing diamines often involves reductive amination or cycloaddition reactions (e.g., using triethyl orthoformate and ammonium tetrafluoroborate) , whereas simpler diamines like N1,N2-Diethylethane-1,2-diamine are commercially available or prepared via direct alkylation .

Pharmaceutical Relevance :

- Derivatives like (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS: 1354015-93-2) highlight the role of cyclopropyl groups in enhancing CNS permeability or receptor selectivity .

Data Tables

Table 1: Comparative Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.